molecular formula C23H31FO B1667770 1-[2-(4-Fluorophenyl)-4,6-di(propan-2-yl)-3-propylphenyl]ethanol CAS No. 202855-56-9

1-[2-(4-Fluorophenyl)-4,6-di(propan-2-yl)-3-propylphenyl]ethanol

Cat. No. B1667770
M. Wt: 342.5 g/mol
InChI Key: VDTWKXAPIQBOMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BAY-27-9955 is glucagon receptor antagonist. It represents an innovative class of therapeutic agents for Type II diabetes.

Scientific Research Applications

Crystal Structure Analysis

  • The compound 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol, a structurally similar compound to the one of interest, was examined for its crystal structure. It crystallizes in the monoclinic system and exhibits intermolecular hydrogen bonding. This research aids in understanding the molecular configuration and potential applications in crystallography and molecular design (Percino et al., 2008).

Synthesis and Characterization

  • A study on the synthesis and characterization of similar fluorophenyl compounds highlights their potential in crystal growth and theoretical studies. Such compounds, including 3-(4-fluorophenyl)-1-(4-methylphenyl)prop-2-en-1-one, were grown using mixed solvent systems and characterized using various spectroscopic techniques (Meenatchi et al., 2015).

Enantioselective Synthesis

  • Enantioselective synthesis of (S)-(-)-1-(4-Fluorophenyl)ethanol, closely related to the compound , was researched. This compound is an intermediate in synthesizing antagonists for CCR5 chemokine receptors, protective against HIV, and also plays a role in chiral recognition studies. Such research is vital for drug development and understanding molecular interactions (ChemChemTech, 2022).

Molecular Interactions and Chiral Recognition

  • The study of molecular diastereomeric complexes, involving compounds like S-1-(4-fluorophenyl)ethanol, contributes to the understanding of chiral discrimination and molecular interactions. These insights are crucial in areas like stereochemistry and pharmaceuticals (Ciavardini et al., 2013).

properties

CAS RN

202855-56-9

Product Name

1-[2-(4-Fluorophenyl)-4,6-di(propan-2-yl)-3-propylphenyl]ethanol

Molecular Formula

C23H31FO

Molecular Weight

342.5 g/mol

IUPAC Name

1-[2-(4-fluorophenyl)-4,6-di(propan-2-yl)-3-propylphenyl]ethanol

InChI

InChI=1S/C23H31FO/c1-7-8-19-20(14(2)3)13-21(15(4)5)22(16(6)25)23(19)17-9-11-18(24)12-10-17/h9-16,25H,7-8H2,1-6H3

InChI Key

VDTWKXAPIQBOMO-UHFFFAOYSA-N

SMILES

CCCC1=C(C(=C(C=C1C(C)C)C(C)C)C(C)O)C2=CC=C(C=C2)F

Canonical SMILES

CCCC1=C(C(=C(C=C1C(C)C)C(C)C)C(C)O)C2=CC=C(C=C2)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

(+)-3,5-diisopropyl-2-(1-hydroxyethyl)-6-propyl-4'-fluoro-1,1'-biphenyl
Bay 27-9955

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[2-(4-Fluorophenyl)-4,6-di(propan-2-yl)-3-propylphenyl]ethanol
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1-[2-(4-Fluorophenyl)-4,6-di(propan-2-yl)-3-propylphenyl]ethanol

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